c-Met-IN-11

Description

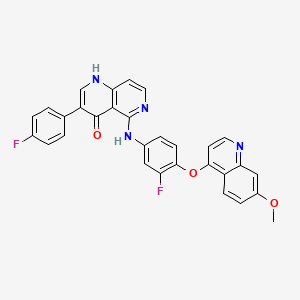

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H20F2N4O3 |

|---|---|

Molecular Weight |

522.5 g/mol |

IUPAC Name |

5-[3-fluoro-4-(7-methoxyquinolin-4-yl)oxyanilino]-3-(4-fluorophenyl)-1H-1,6-naphthyridin-4-one |

InChI |

InChI=1S/C30H20F2N4O3/c1-38-20-7-8-21-25(15-20)33-13-11-26(21)39-27-9-6-19(14-23(27)32)36-30-28-24(10-12-34-30)35-16-22(29(28)37)17-2-4-18(31)5-3-17/h2-16H,1H3,(H,34,36)(H,35,37) |

InChI Key |

TYOVUEVLYPWSPH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1)OC3=C(C=C(C=C3)NC4=NC=CC5=C4C(=O)C(=CN5)C6=CC=C(C=C6)F)F |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of c-Met-IN-11

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase, and its ligand hepatocyte growth factor (HGF), play a crucial role in various cellular processes, including proliferation, migration, and survival.[1] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers, making it a prime target for therapeutic intervention.[2][3] c-Met-IN-11 is a potent and selective small-molecule inhibitor of c-Met, demonstrating significant potential in preclinical studies. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activity, cellular effects, and in vivo efficacy.

Core Mechanism of Action: Potent and Selective Kinase Inhibition

This compound exerts its anti-tumor effects through the direct inhibition of the c-Met receptor tyrosine kinase. It also demonstrates inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), another key player in tumor angiogenesis.

Kinase Inhibition Profile

The inhibitory potency of this compound was determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for c-Met and VEGFR-2.

| Kinase | IC50 (nM) |

| c-Met | 41.4[4] |

| VEGFR-2 | 71.1[4] |

Table 1: In vitro kinase inhibitory activity of this compound.

Cellular Effects of this compound

The targeted inhibition of c-Met by this compound translates into significant anti-proliferative effects in cancer cell lines with aberrant c-Met signaling. Further investigation into its impact on apoptosis and the cell cycle is warranted to fully elucidate its cellular mechanism of action.

In Vivo Efficacy in a Xenograft Model

The anti-tumor activity of c-Met inhibitors has been demonstrated in vivo using xenograft models. While specific in vivo data for this compound is not yet publicly available, a related compound from the same chemical series, compound 4r , has shown significant tumor growth inhibition in a U-87 MG human glioblastoma xenograft model. At an oral dose of 45 mg/kg administered daily, compound 4r resulted in a 93% tumor growth inhibition, highlighting the potential of this class of compounds in a preclinical setting.

Signaling Pathways and Experimental Workflow

To understand the mechanism of action of this compound, it is essential to visualize the signaling pathways it targets and the experimental workflows used for its characterization.

Caption: c-Met signaling pathway and inhibition by this compound.

Caption: Experimental workflow for evaluating this compound.

Caption: Logical relationship of this compound's mechanism of action.

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

A typical in vitro kinase assay to determine the IC50 value of an inhibitor like this compound involves the following steps:

-

Reagents and Materials: Recombinant human c-Met kinase domain, substrate peptide (e.g., Poly (Glu, Tyr) 4:1), ATP, kinase buffer, and the test inhibitor (this compound).

-

Assay Procedure:

-

The inhibitor is serially diluted to various concentrations.

-

The recombinant c-Met kinase is incubated with the substrate and the inhibitor in the kinase buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA-based assays with a phosphotyrosine-specific antibody or radiometric assays measuring the incorporation of radioactive phosphate.

-

-

Data Analysis: The percentage of kinase inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative effect of this compound on cancer cells can be assessed using the MTT assay:

-

Cell Seeding: Cancer cells (e.g., U-87 MG) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The cell viability is expressed as a percentage of the untreated control. The IC50 value (concentration at which 50% of cell growth is inhibited) is calculated from the dose-response curve.

Western Blot Analysis for c-Met Phosphorylation

To confirm that this compound inhibits its target in a cellular context, western blotting can be used to assess the phosphorylation status of c-Met:

-

Cell Lysis: Cancer cells are treated with this compound for a specific duration, followed by stimulation with HGF (if the cell line is not constitutively active). The cells are then lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated c-Met (p-c-Met) and total c-Met.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescence detection system.

-

Analysis: The intensity of the p-c-Met band is normalized to the total c-Met band to determine the extent of phosphorylation inhibition by this compound.

In Vivo Xenograft Model (U-87 MG)

The in vivo efficacy of a c-Met inhibitor can be evaluated in a xenograft model:

-

Cell Implantation: U-87 MG human glioblastoma cells are subcutaneously injected into immunodeficient mice (e.g., nude mice).

-

Tumor Growth: The tumors are allowed to grow to a palpable size.

-

Treatment: The mice are randomized into treatment and control groups. The treatment group receives the c-Met inhibitor (e.g., orally or via intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

Endpoint: The study is concluded when the tumors in the control group reach a predetermined size or after a specific treatment duration.

-

Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the average tumor volume of the treated group to that of the control group. Body weight and any signs of toxicity are also monitored throughout the study.

Conclusion

This compound is a potent inhibitor of the c-Met receptor tyrosine kinase with demonstrated in vitro activity. Its mechanism of action is centered on the direct inhibition of c-Met phosphorylation, leading to the suppression of downstream signaling pathways that drive cancer cell proliferation and survival. Preclinical data from a related compound suggests strong potential for in vivo anti-tumor efficacy. Further studies are necessary to fully characterize the cellular effects of this compound, including its impact on apoptosis and the cell cycle, and to confirm its efficacy in various cancer models. This technical guide provides a foundational understanding of the mechanism of action of this compound for the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.eu [file.medchemexpress.eu]

- 4. Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to a Potent and Selective c-Met Inhibitor: A Case Study on Tepotinib

Disclaimer: Information regarding a specific molecule designated "c-Met-IN-11" was not publicly available. This guide utilizes the well-characterized, FDA-approved c-Met inhibitor, Tepotinib, as a representative example to fulfill the core requirements of this technical whitepaper.

Introduction to c-Met and Its Role in Oncology

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways crucial for cell proliferation, survival, migration, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling axis, through mechanisms such as gene amplification, mutations, or protein overexpression, is implicated in the progression and metastasis of various cancers, making it a compelling therapeutic target.[1] Tepotinib is a potent and selective, orally bioavailable small-molecule inhibitor of c-Met tyrosine kinase.[1][3]

Discovery and Synthesis of Tepotinib

Tepotinib was developed by Merck Serono as a highly selective and potent small-molecule inhibitor of c-Met.[4] Its discovery was inspired by the therapeutic potential of targeting the HGF/c-Met pathway in oncology.[4]

The synthesis of Tepotinib has been described in the literature, with efforts to develop efficient and sustainable processes. A greener synthetic approach has been reported, achieving a 75% overall yield in a 3-step longest linear sequence, a significant improvement over earlier multi-step syntheses.[5] A common synthetic route involves a two-step process starting from acetylbenzonitrile.[6] The initial step involves the preparation of a Tepotinib nitrile intermediate through a series of reactions including a Suzuki cross-coupling.[6] The final step involves the conversion of a bromide to a pinacol boronate, followed by a Mitsunobu reaction and subsequent methylation to yield Tepotinib.[6]

Mechanism of Action

Tepotinib is a kinase inhibitor that targets c-Met, including variants with exon 14 skipping alterations.[2][3] It functions by binding to the ATP-binding pocket of the c-Met kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades.[2][7] This blockade of c-Met signaling leads to the inhibition of tumor cell proliferation, anchorage-independent growth, and migration in c-Met-dependent tumor cells.[2]

Quantitative Biological Data

The biological activity of Tepotinib has been extensively characterized through in vitro and clinical studies.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 (c-Met Kinase Activity) | ~1.7 nmol/L | Biochemical Assay | [2][3] |

| IC50 (Cell Proliferation) | 0.026 µM | Hepatic Carcinoma 97H cells | [8] |

| Objective Response Rate (ORR) - NSCLC (Treatment-naïve) | 57.3% | Phase II VISION Trial (Cohorts A & C) | [9][10] |

| Objective Response Rate (ORR) - NSCLC (Previously treated) | 45.0% | Phase II VISION Trial (Cohorts A & C) | [10] |

| Median Duration of Response (mDOR) - NSCLC (Treatment-naïve) | 46.4 months | Phase II VISION Trial (Cohorts A & C) | [9][10] |

| Median Duration of Response (mDOR) - NSCLC (Previously treated) | 12.6 months | Phase II VISION Trial (Cohorts A & C) | [10] |

Table 1: Summary of key quantitative data for Tepotinib.

Experimental Protocols

c-Met Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the c-Met kinase.

Materials:

-

Recombinant c-Met kinase domain

-

Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[11]

-

ATP

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Test compound (e.g., Tepotinib)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer.

-

In a 384-well plate, add 1 µl of the test compound or vehicle (DMSO control).

-

Add 2 µl of a solution containing the c-Met enzyme in kinase buffer.

-

Initiate the kinase reaction by adding 2 µl of a solution containing the substrate and ATP in kinase buffer.

-

Incubate the plate at room temperature for 60 minutes.[11]

-

Stop the reaction and detect the amount of ADP produced using a detection reagent like ADP-Glo™. This involves adding 5 µl of ADP-Glo™ Reagent, incubating for 40 minutes, and then adding 10 µl of Kinase Detection Reagent and incubating for another 30 minutes.[11]

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay determines the effect of a compound on the proliferation of cancer cells.

Materials:

-

Cancer cell line with c-Met expression (e.g., MHCC97H)

-

Cell culture medium and supplements

-

Test compound (e.g., Tepotinib)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml)[13]

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed 2 x 10³ cells per well in a 96-well plate and incubate for 24 hours.[13]

-

Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 5 days).[13]

-

At the end of the treatment period, add 20 μl of MTT solution to each well and incubate for 4 hours in the dark.[13]

-

Remove the medium and add 150 μl of DMSO to dissolve the formazan crystals.[13]

-

Measure the absorbance at 570 nm using a microplate reader.[13]

-

Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot for Phospho-c-Met

This technique is used to detect the phosphorylation status of c-Met in response to inhibitor treatment.

Materials:

-

Cancer cells expressing c-Met

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[14]

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)

-

Primary antibodies (anti-phospho-c-Met, anti-total-c-Met, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the test compound for a specified time.

-

Lyse the cells in ice-old lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.[14][15]

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Met) overnight at 4°C.[15]

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and detect the signal using an imaging system.

-

Strip the membrane and re-probe with antibodies for total c-Met and a loading control to ensure equal protein loading.

Visualizations

Caption: c-Met signaling pathway and the inhibitory action of Tepotinib.

Caption: Experimental workflow for the evaluation of a c-Met inhibitor.

References

- 1. tepotinib [drugcentral.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Tepotinib | C29H28N6O2 | CID 25171648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN108752322A - A kind of novel Tepotinib derivatives and preparation method and its application in antitumor drug - Google Patents [patents.google.com]

- 5. Short and sustainable synthesis of the anticancer agent tepotinib - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. How is Tepotinib Synthesised?_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Evaluation, and Mechanism Study of New Tepotinib Derivatives as Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. esmo.org [esmo.org]

- 10. Tepotinib Treatment in Patients With MET Exon 14-Skipping Non-Small Cell Lung Cancer: Long-term Follow-up of the VISION Phase 2 Nonrandomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Cell proliferation assay [bio-protocol.org]

- 14. bio-rad.com [bio-rad.com]

- 15. researchgate.net [researchgate.net]

Probing the Anti-Migratory Effects of c-Met Inhibition: A Technical Guide for Researchers

Introduction

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are pivotal regulators of cell proliferation, survival, motility, and invasion.[1] Dysregulation of the HGF/c-Met signaling axis is frequently implicated in the progression and metastasis of numerous cancers, making it a prime target for therapeutic intervention.[2] Small molecule inhibitors targeting the kinase activity of c-Met have emerged as a promising strategy to abrogate the pro-migratory effects of this pathway.

This technical guide provides a comprehensive overview of the methodologies used to evaluate the effects of c-Met inhibitors on cancer cell migration, with a focus on quantitative data presentation and detailed experimental protocols. While specific data for a novel inhibitor like "c-Met-IN-11" is not yet in the public domain, this document serves as a foundational resource for researchers seeking to characterize its anti-migratory properties, using established c-Met inhibitors as exemplars.

Data Presentation: Quantitative Effects of c-Met Inhibitors on Cancer Cell Migration

The following tables summarize the quantitative effects of various c-Met inhibitors on cancer cell migration, as determined by common in vitro assays.

Table 1: Effects of c-Met Inhibitors on Cancer Cell Migration as Measured by Wound Healing Assay

| Inhibitor | Concentration | Cancer Cell Line | Duration of Treatment | Observed Effect |

| Crizotinib | 0.5 - 5 µM | MDA-MB-231 (Breast Cancer) | 24 hours | Dose-dependent inhibition of cell motility.[3] |

| (-)-Oleocanthal | 5 µM | MDA-MB-231 (Breast Cancer) | 24 hours | 22% inhibition of HGF-induced cell migration.[4] |

| 10 µM | 65% inhibition of HGF-induced cell migration.[4] | |||

| 15 µM | 78% inhibition of HGF-induced cell migration.[4] | |||

| SU11274 | 10 µM | MDA-MB-231 (Breast Cancer) | 24 hours | 88% inhibition of HGF-induced cell migration.[4] |

| Tepotinib | Clinically relevant concentrations | NCI-H441 (Lung Cancer) | Not specified | Inhibition of cancer cell migration.[5] |

Table 2: Effects of c-Met Inhibitors on Cancer Cell Migration as Measured by Transwell Assay

| Inhibitor | Concentration | Cancer Cell Line | Duration of Treatment | Observed Effect |

| Crizotinib | 300 nmol/L | H2228 (Lung Adenocarcinoma) | Not specified | Significant inhibition of cell migration (p<0.01).[6] |

| Crizotinib | Not specified | A549 (Non-small cell lung cancer) | Not specified | Inhibition of cell migration across the membrane.[7] |

| Capmatinib | 0.5µM | H1975+CAF and OR (Osimertinib-Resistant NSCLC) | 24h pre-treatment | Significantly reduced migration ability.[8] |

Experimental Protocols

Detailed methodologies for the two most common assays to assess cancer cell migration are provided below.

Wound Healing (Scratch) Assay

This assay is a straightforward and widely used method to study collective cell migration in vitro.[9]

a. Materials:

-

12-well or 24-well tissue culture plates

-

Sterile 1 mL or 200 µL pipette tips

-

Phosphate-buffered saline (PBS)

-

Complete cell culture medium and serum-free medium

-

c-Met inhibitor of interest (e.g., this compound)

-

Light microscope with a camera

b. Protocol:

-

Cell Seeding: Seed cells into a 12-well or 24-well plate at a density that will allow them to form a confluent monolayer within 18-24 hours. For many cell lines, a density of 2 x 10^5 cells/well is appropriate.[10][11]

-

Cell Starvation (Optional but Recommended): Once the cells reach approximately 90% confluency, replace the complete medium with serum-free medium and incubate for 24 hours. This step helps to minimize cell proliferation, ensuring that wound closure is primarily due to cell migration.[12]

-

Creating the "Wound": Using a sterile 1 mL or 200 µL pipette tip, make a straight scratch across the center of the cell monolayer. A second scratch perpendicular to the first can be made to create a cross-shaped wound.[10][13]

-

Washing: Gently wash the wells with PBS to remove any detached cells and debris.[10]

-

Treatment: Add fresh serum-free or low-serum medium containing the desired concentrations of the c-Met inhibitor to the respective wells. Include a vehicle control (e.g., DMSO) and a negative control (no treatment).

-

Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the wounds in each well using a light microscope at 4x or 10x magnification. Mark the position of the images to ensure the same field of view is captured at subsequent time points.[10]

-

Incubation: Return the plate to a 37°C, 5% CO2 incubator.

-

Time-Lapse Imaging: Capture images of the same wound areas at regular intervals (e.g., every 4-8 hours) until the wound in the control wells is nearly closed (typically 24-48 hours).[10]

-

Data Analysis: The rate of wound closure can be quantified by measuring the area or width of the scratch at each time point using software such as ImageJ. The results are often expressed as a percentage of wound closure relative to the initial wound area.[11]

Transwell Migration Assay

The Transwell assay, also known as the Boyden chamber assay, is used to assess the chemotactic response of cells to a chemoattractant.[14]

a. Materials:

-

24-well plates with Transwell inserts (typically with an 8 µm pore size for epithelial and fibroblast cells)[15]

-

Serum-free medium and medium containing a chemoattractant (e.g., 10% fetal bovine serum or HGF)

-

c-Met inhibitor of interest

-

Cotton swabs

-

Fixation solution (e.g., 4% paraformaldehyde or 70% ethanol)[15][16]

-

Staining solution (e.g., 0.1% crystal violet)[15]

-

Microscope

b. Protocol:

-

Preparation of the Lower Chamber: Add 600 µL of medium containing a chemoattractant to the lower wells of a 24-well plate.[15]

-

Cell Preparation: Harvest and resuspend cells in serum-free medium at a concentration of 1x10^5 cells/mL. The c-Met inhibitor at various concentrations should be added to the cell suspension.[15]

-

Cell Seeding: Add 200-300 µL of the cell suspension to the upper compartment of each Transwell insert.[15]

-

Incubation: Place the plate in a 37°C, 5% CO2 incubator for a period appropriate for the cell type (typically 12-24 hours) to allow for cell migration through the porous membrane.[15]

-

Removal of Non-Migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.[15]

-

Fixation: Fix the migrated cells on the lower surface of the membrane by immersing the insert in a well containing a fixation solution for 10-15 minutes at room temperature.[16]

-

Staining: Wash the inserts with PBS and then stain the migrated cells by placing the inserts in a well with a staining solution, such as 0.1% crystal violet, for 20-30 minutes.[15]

-

Washing: Gently wash the inserts with water to remove excess stain.

-

Imaging and Quantification: Allow the membrane to dry. The stained, migrated cells can be visualized and counted under a microscope. For quantitative analysis, the dye can be eluted with a solvent (e.g., 90% acetic acid), and the absorbance can be measured with a microplate reader at 590 nm.[15] The absorbance is directly proportional to the number of migrated cells.

Mandatory Visualization

Signaling Pathway Diagram

Caption: c-Met signaling pathway and point of inhibition.

Experimental Workflow Diagram

Caption: Experimental workflow for evaluating a c-Met inhibitor.

References

- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Olive Phenolics as c-Met Inhibitors: (-)-Oleocanthal Attenuates Cell Proliferation, Invasiveness, and Tumor Growth in Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Crizotinib induces apoptosis of lung cancer cells through JAK-STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aging-us.com [aging-us.com]

- 9. bitesizebio.com [bitesizebio.com]

- 10. med.virginia.edu [med.virginia.edu]

- 11. Anticancer drug screening: standardization of in vitro wound healing assay [redalyc.org]

- 12. Wound healing assay | Abcam [abcam.com]

- 13. Scratch Wound Healing Assay [bio-protocol.org]

- 14. Transwell Migration Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 15. researchhub.com [researchhub.com]

- 16. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Evaluation of a Novel c-Met Inhibitor: A Technical Guide to Preclinical Anti-Tumor Activity Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro methodologies used to evaluate the anti-tumor activity of a novel c-Met inhibitor, herein referred to as c-Met-IN-11. This document outlines detailed experimental protocols, data presentation strategies, and visual representations of key biological pathways and workflows to support preclinical drug development efforts targeting the c-Met proto-oncogene.

Introduction to c-Met Signaling and its Role in Oncogenesis

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, upon binding with its ligand, hepatocyte growth factor (HGF), activates a cascade of intracellular signaling pathways.[1][2][3] These pathways are crucial for normal cellular processes such as embryonic development and wound healing.[1] However, aberrant c-Met signaling, through overexpression, gene amplification, or mutation, is implicated in the progression of numerous cancers.[1][3][4] Dysregulation of the c-Met pathway promotes tumor cell proliferation, survival, migration, and invasion, making it a prime target for therapeutic intervention.[2][3]

Data Presentation: Summarized Quantitative Data

The following tables summarize hypothetical quantitative data for the in vitro anti-tumor activity of this compound across various cancer cell lines.

Table 1: Cell Viability Inhibition (IC50) of this compound

| Cell Line | Cancer Type | c-Met Status | IC50 (nM) |

| MKN-45 | Gastric Cancer | Amplified | 15.2 |

| Hs 746T | Gastric Cancer | Amplified | 25.8 |

| EBC-1 | Lung Cancer | Amplified | 33.1 |

| A549 | Lung Cancer | Wild-Type | > 1000 |

| U-87 MG | Glioblastoma | Overexpressed | 50.5 |

Table 2: Inhibition of HGF-Induced c-Met Phosphorylation

| Cell Line | This compound Conc. (nM) | Inhibition of p-c-Met (%) |

| MKN-45 | 10 | 85 |

| MKN-45 | 50 | 98 |

| A549 | 10 | 92 |

| A549 | 50 | 99 |

Table 3: Inhibition of Cell Migration

| Cell Line | This compound Conc. (nM) | Migration Inhibition (%) |

| Hs 746T | 25 | 68 |

| Hs 746T | 100 | 91 |

| U-87 MG | 50 | 75 |

| U-87 MG | 200 | 95 |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MKN-45, A549)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[5]

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in culture medium.

-

After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubate the cells for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for c-Met Phosphorylation

This technique is used to assess the inhibitory effect of this compound on the phosphorylation of the c-Met receptor.

Materials:

-

Cancer cell lines

-

This compound

-

Hepatocyte Growth Factor (HGF)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-c-Met, anti-c-Met, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Starve the cells in serum-free medium for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[7]

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[8]

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Transwell Migration Assay

This assay evaluates the ability of this compound to inhibit cancer cell migration towards a chemoattractant.

Materials:

-

Cancer cell lines

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Serum-free medium

-

Complete medium (chemoattractant)

-

This compound

-

Cotton swabs

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., 0.5% crystal violet)

-

Microscope

Protocol:

-

Starve cells in serum-free medium for 24 hours.

-

Add 600 µL of complete medium to the lower chamber of the 24-well plate.[9]

-

Resuspend the starved cells in serum-free medium with various concentrations of this compound.

-

Add 1 x 10^5 cells in 100 µL of the cell suspension to the upper chamber of the Transwell insert.[10]

-

Incubate for 12-24 hours at 37°C.

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with crystal violet for 15 minutes.

-

Wash the inserts with water and allow them to air dry.

-

Count the number of migrated cells in several random fields under a microscope.

-

Calculate the percentage of migration inhibition compared to the control.

Mandatory Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the in vitro evaluation of this compound.

Caption: Logical relationship of the in vitro study design for this compound.

References

- 1. c-MET [abbviescience.com]

- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. embopress.org [embopress.org]

- 5. Inhibition of c-Met promoted apoptosis, autophagy and loss of the mitochondrial transmembrane potential in oridonin-induced A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Overexpression of c-Met increases the tumor invasion of human prostate LNCaP cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

c-Met-IN-11: In Vitro Cell-Based Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

c-Met-IN-11 is a potent and selective dual inhibitor of the receptor tyrosine kinases c-Met and VEGFR-2. Dysregulation of the c-Met signaling pathway is implicated in the progression of numerous cancers, making it a key target for therapeutic intervention. These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound, facilitating research and development of novel cancer therapeutics.

Mechanism of Action

This compound functions as a type II inhibitor, targeting the inactive conformation of the c-Met kinase. This mechanism provides selectivity over other kinases. Upon binding, this compound blocks the autophosphorylation of the c-Met receptor, thereby inhibiting the activation of downstream signaling pathways crucial for cancer cell proliferation, survival, migration, and invasion. The primary downstream cascades affected are the RAS/MAPK, PI3K/AKT, and STAT pathways.

Quantitative Data Summary

The inhibitory activity of this compound against its primary targets has been quantified through in vitro kinase assays.

| Target | IC50 (nM) |

| c-Met | 41.4[1] |

| VEGFR-2 | 71.1[1] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.

Experimental Protocols

The following are detailed protocols for key in vitro cell-based assays to evaluate the efficacy of this compound. These protocols are based on standard methodologies and should be optimized for specific cell lines and laboratory conditions.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line with known c-Met expression (e.g., HT-29, MKN-45, or U87MG)

-

This compound

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). A vehicle control (medium with DMSO) should also be prepared.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Solubilization and Absorbance Measurement:

-

Add 100 µL of solubilization solution to each well.

-

Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

Western Blot Analysis for c-Met Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation status of the c-Met receptor and its downstream signaling proteins.

Materials:

-

Cancer cell line with known c-Met expression

-

This compound

-

Hepatocyte Growth Factor (HGF)

-

Serum-free cell culture medium

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-phospho-c-Met, anti-total-c-Met, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound for 2-4 hours.

-

Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the total protein or loading control.

-

Conclusion

The provided protocols offer a robust framework for the in vitro evaluation of this compound. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data on the efficacy and mechanism of action of this promising c-Met inhibitor. It is recommended that each assay be optimized for the specific experimental conditions and cell lines being utilized.

References

Application Notes and Protocols for the Use of c-Met-IN-11 in a Xenograft Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), play a crucial role in cell proliferation, motility, migration, and invasion.[1] Dysregulation of the c-Met signaling pathway through amplification, mutation, or overexpression is implicated in the progression and metastasis of numerous cancers, making it a prime target for therapeutic intervention.[2] c-Met-IN-11 is a potent small molecule inhibitor of both c-Met and VEGFR-2, with IC50 values of 41.4 nM and 71.1 nM, respectively. These application notes provide a comprehensive guide for the utilization of this compound in a xenograft mouse model to evaluate its in vivo anti-tumor efficacy.

c-Met Signaling Pathway

Activation of the c-Met receptor by its ligand, HGF, triggers a cascade of downstream signaling events that are critical for cell growth and survival. Upon HGF binding, the c-Met receptor dimerizes and autophosphorylates, creating docking sites for various adaptor proteins. This leads to the activation of several key signaling pathways, including the RAS/MAPK pathway, which is essential for cell proliferation, and the PI3K/AKT pathway, a central regulator of cell survival and apoptosis. By inhibiting the kinase activity of c-Met, this compound can effectively block these downstream signals, leading to an anti-tumor response.

Figure 1: Simplified c-Met signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Line Selection

The selection of an appropriate cancer cell line is critical for a successful xenograft study. Cell lines with documented amplification or overexpression of the c-Met gene are more likely to be sensitive to c-Met inhibition.

Recommended Cell Lines for Xenograft Models:

| Cell Line | Cancer Type | c-Met Status | Reference |

| Hs746T | Gastric Cancer | Amplification | [3] |

| SNU-638 | Gastric Cancer | Overexpression | [3] |

| SNU-620 | Gastric Cancer | Overexpression | [3] |

| U87 MG | Glioblastoma | Expresses HGF and c-Met | [4] |

| EBC-1 | Non-Small Cell Lung Cancer | Amplification | [5] |

| NCI-H1975 | Non-Small Cell Lung Cancer | c-Met Expression | [5] |

Animal Model

Immunocompromised mice are essential for establishing human tumor xenografts. Athymic nude or SCID mice are commonly used for these studies.

Animal Husbandry:

-

Strain: Athymic Nude (nu/nu) or SCID mice, 6-8 weeks old.

-

Housing: Maintained in a specific pathogen-free (SPF) environment in sterile, filtered-air laminar flow cabinets.

-

Diet: Autoclaved food and water ad libitum.

-

Acclimatization: Allow a minimum of one week for acclimatization before any experimental procedures.

-

Ethics: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Xenograft Tumor Implantation

The following protocol describes the subcutaneous implantation of tumor cells.

Materials:

-

Selected cancer cell line

-

Culture medium (e.g., RPMI-1640 or DMEM)

-

Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS), sterile

-

Matrigel (optional, can enhance tumor take rate)

-

Trypsin-EDTA

-

Hemocytometer or automated cell counter

-

Syringes (1 mL) with 27-gauge needles

Procedure:

-

Culture the selected cancer cells to 70-80% confluency.

-

Harvest the cells by trypsinization and wash with complete culture medium.

-

Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel.

-

Count the cells and adjust the concentration to 1 x 10^7 cells/mL.

-

Inject 0.1 mL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.

-

Monitor the mice for tumor growth. Tumors are typically palpable within 1-2 weeks.

Preparation and Administration of this compound

Disclaimer: As there is no publicly available data on the in vivo formulation of this compound, the following is a suggested starting point based on formulations used for other small molecule c-Met inhibitors. It is imperative to perform pilot studies to determine the optimal, stable, and non-toxic formulation for this compound.

Proposed Vehicle Formulation: A common vehicle for oral administration of small molecule inhibitors is a solution containing Polyethylene Glycol (PEG) and an aqueous buffer. For a similar c-Met inhibitor, ABN401, a formulation of 20% PEG400 in 0.1 M sodium acetate was used for oral gavage.[6]

Materials:

-

This compound powder

-

Polyethylene Glycol 400 (PEG400)

-

Sodium Acetate (for preparing 0.1 M solution, pH adjusted as needed)

-

Sterile water for injection

-

Vortex mixer

-

Sonicator (optional)

Preparation of Dosing Solution (Example for a 10 mg/kg dose):

-

Calculate the required amount of this compound based on the number of animals and the desired dose.

-

Prepare the vehicle: 20% PEG400 in 0.1 M Sodium Acetate. For 10 mL of vehicle, mix 2 mL of PEG400 with 8 mL of 0.1 M Sodium Acetate.

-

Weigh the calculated amount of this compound and add it to the vehicle.

-

Vortex thoroughly to dissolve the compound. Gentle warming or sonication may be used to aid dissolution.

-

Prepare fresh daily before administration.

Administration:

-

Route: Oral gavage is a common route for small molecule inhibitors. Intraperitoneal (IP) injection is an alternative.

-

Volume: Typically 0.1 mL to 0.2 mL per 20g mouse.

-

Frequency: Once daily (QD) or twice daily (BID). This should be determined in a pilot study.

Experimental Workflow for Efficacy Study

Figure 2: General workflow for a xenograft efficacy study.

Study Design and Monitoring

A robust study design is essential for obtaining meaningful data.

Study Groups:

-

Group 1: Vehicle Control: Mice receive the vehicle solution only.

-

Group 2: this compound (Low Dose): e.g., 10 mg/kg.

-

Group 3: this compound (High Dose): e.g., 30 mg/kg.

-

Group 4 (Optional): Positive Control: A known effective c-Met inhibitor.

Monitoring:

-

Tumor Volume: Measure tumors with calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²) / 2.

-

Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.

-

Clinical Observations: Daily observation for any signs of distress or toxicity (e.g., changes in posture, activity, fur texture).

Endpoint: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment. At the endpoint, mice are euthanized, and tumors and other relevant tissues can be collected for further analysis.

Data Presentation and Analysis

All quantitative data should be summarized in a clear and organized manner.

Table 2: Example of Tumor Growth Data

| Treatment Group | Day 0 (mm³) | Day 4 (mm³) | Day 8 (mm³) | Day 12 (mm³) | Day 16 (mm³) | % TGI* |

| Vehicle Control | 120 ± 15 | 250 ± 30 | 550 ± 60 | 1100 ± 120 | 1800 ± 200 | - |

| This compound (10 mg/kg) | 122 ± 16 | 200 ± 25 | 350 ± 40 | 600 ± 70 | 900 ± 100 | 50% |

| This compound (30 mg/kg) | 118 ± 14 | 150 ± 20 | 200 ± 25 | 300 ± 35 | 450 ± 50 | 75% |

*Tumor Growth Inhibition (TGI) calculated at the end of the study.

Table 3: Example of Body Weight Data

| Treatment Group | Day 0 (g) | Day 4 (g) | Day 8 (g) | Day 12 (g) | Day 16 (g) | % Change |

| Vehicle Control | 20.1 ± 0.5 | 20.5 ± 0.6 | 21.0 ± 0.7 | 21.5 ± 0.8 | 22.0 ± 0.9 | +9.5% |

| This compound (10 mg/kg) | 20.3 ± 0.4 | 20.6 ± 0.5 | 20.8 ± 0.6 | 21.1 ± 0.7 | 21.5 ± 0.8 | +5.9% |

| This compound (30 mg/kg) | 19.9 ± 0.6 | 19.5 ± 0.7 | 19.2 ± 0.8 | 19.0 ± 0.9 | 18.8 ± 1.0 | -5.5% |

Statistical Analysis: Tumor growth data should be analyzed using appropriate statistical methods, such as a two-way ANOVA with multiple comparisons, to determine the significance of the anti-tumor effect of this compound compared to the vehicle control.

Pharmacodynamic and Pharmacokinetic Analysis

To understand the relationship between drug exposure and its biological effect, it is recommended to perform pharmacodynamic (PD) and pharmacokinetic (PK) analyses.

Pharmacodynamics (PD):

-

Tumor Lysates: At the end of the study, collect tumors and prepare lysates to analyze the phosphorylation status of c-Met and downstream signaling proteins (e.g., p-AKT, p-ERK) by Western blot. This will confirm target engagement and inhibition.

Pharmacokinetics (PK):

-

Blood Sampling: Collect blood samples at various time points after the final dose to determine the concentration of this compound in the plasma. This will provide information on the drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Logical Relationship of the Experimental Design

Figure 3: Logical flow of the experimental design to test the efficacy of this compound.

Conclusion

These application notes provide a detailed framework for evaluating the in vivo efficacy of the c-Met inhibitor, this compound, in a xenograft mouse model. Due to the lack of specific preclinical data for this compound, it is crucial to conduct preliminary studies to establish the optimal formulation, dosing, and to assess its safety profile. A well-designed and executed xenograft study, incorporating the protocols and considerations outlined above, will yield valuable insights into the therapeutic potential of this compound for the treatment of c-Met-driven cancers.

References

- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. c-MET as a potential therapeutic target and biomarker in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FAQ | Biopharma PEG - Worldwide PEG Linker Supplier [biochempeg.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. New Preclinical Development of a c-Met Inhibitor and Its Combined Anti-Tumor Effect in c-Met-Amplified NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for c-Met-IN-11: A Guide for Preclinical Animal Studies

Disclaimer: The following application notes and protocols are based on published data for various preclinical small molecule c-Met inhibitors. As no specific data for a compound designated "c-Met-IN-11" is publicly available, these guidelines serve as a starting point for research. Investigators must conduct dose-escalation and toxicity studies to determine the optimal and safe dosage of any new chemical entity, including this compound, for their specific animal models and experimental goals.

Introduction to c-Met and its Role in Cancer

The c-Met proto-oncogene encodes a receptor tyrosine kinase (RTK) also known as hepatocyte growth factor receptor (HGFR).[1][2] Its only known ligand is the hepatocyte growth factor (HGF).[1][2] The HGF/c-Met signaling axis is crucial for normal physiological processes such as embryonic development, tissue regeneration, and wound healing.[2][3][4] Upon HGF binding, c-Met undergoes dimerization and autophosphorylation of tyrosine residues in its intracellular kinase domain.[3] This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/Akt/mTOR, and JAK/STAT pathways, which regulate cell proliferation, survival, motility, and invasion.[1][3][5][6]

Dysregulation of c-Met signaling, through mechanisms like gene amplification, mutation, or protein overexpression, is implicated in the development and progression of numerous human cancers.[1][5][7] Aberrant c-Met activation can lead to tumor growth, angiogenesis, metastasis, and resistance to therapy, making it an attractive target for cancer drug development.[1][3][7] Small molecule inhibitors targeting the c-Met kinase activity are a major focus of these efforts.[3][8]

c-Met Signaling Pathway

The binding of HGF to the c-Met receptor initiates a complex network of intracellular signaling events that drive various cellular processes. A simplified representation of the key pathways is illustrated below.

Caption: The c-Met signaling pathway initiated by HGF binding.

Dosage and Administration of c-Met Inhibitors in Animal Studies

The dosage and administration route for c-Met inhibitors can vary significantly based on the specific compound's potency, selectivity, and pharmacokinetic properties. The following table summarizes data from published preclinical studies on various c-Met inhibitors. This information can serve as a reference for designing initial studies with this compound.

| Compound Name | Animal Model | Dosage | Administration Route | Key Findings | Reference |

| KRC-00715 | Hs746T Gastric Cancer Xenograft (Mouse) | 50 mg/kg, daily | Oral | Significantly reduced tumor volume. | [9] |

| BAY 853474 | Hs746T Gastric Cancer Xenograft (Mouse) | Various doses tested | Oral | Significantly reduced tumor growth and metabolic activity. | [10] |

| Human c-Met-Fc | U-87 MG Glioblastoma Xenograft (Mouse) | 30 or 100 µg, daily | Systemic administration | Significantly inhibited tumor growth. | [11] |

| Murine c-Met-Fc | CT-26 Colon Carcinoma (Syngeneic Mouse) | 100 µg, daily | Systemic administration | Significantly inhibited tumor growth. | [11] |

| MYTX-011 (ADC) | EBC-1 NSCLC Xenograft (Mouse) | 0.5, 1, or 2 mg/kg, single dose | Intravenous | Eradicated tumors at all doses. | [12] |

| Crizotinib | Renal Cell Carcinoma Models | Not specified in abstract | Oral | Used as a dual ALK and c-Met inhibitor. | [13] |

Experimental Protocols

General Workflow for In Vivo Efficacy Studies

A typical workflow for assessing the efficacy of a novel c-Met inhibitor in a preclinical cancer model involves several key stages, from model establishment to data analysis.

Caption: General workflow for an in vivo anti-tumor efficacy study.

Protocol 1: Formulation and Administration of this compound for Oral Gavage in Mice

Objective: To prepare a stable formulation of this compound for consistent oral administration in mouse xenograft studies.

Background: Many kinase inhibitors exhibit poor aqueous solubility.[14] Therefore, a suspension or solution in a suitable vehicle is required for oral dosing. The choice of vehicle is critical and should be evaluated for toxicity and effects on drug absorption.

Materials:

-

This compound powder

-

Vehicle components (select one, optimization may be required):

-

Option A (Suspension): 0.5% (w/v) Methylcellulose in sterile water

-

Option B (Suspension): 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.25% (v/v) Tween 80 in sterile water

-

Option C (Solution/Suspension): Polyethylene glycol 400 (PEG400), Propylene glycol, or other solubilizing agents like Transcutol® HP.[14][15]

-

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Precision balance

-

Animal feeding needles (gavage needles), appropriate size for mice

-

Syringes (1 mL)

Procedure:

-

Vehicle Preparation:

-

Prepare the chosen vehicle under sterile conditions. For methylcellulose or CMC, slowly add the powder to water while stirring to avoid clumping. Autoclave if possible, or prepare from sterile components.

-

-

Calculating the Required Amount:

-

Determine the final concentration needed based on the desired dose (e.g., in mg/kg) and the dosing volume (typically 100 µL or 10 mL/kg for mice).

-

Example Calculation: For a 50 mg/kg dose in a 20 g mouse with a 100 µL dosing volume:

-

Dose per mouse = 50 mg/kg * 0.02 kg = 1 mg

-

Required concentration = 1 mg / 0.1 mL = 10 mg/mL

-

-

-

Formulation of this compound:

-

Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

-

Add a small amount of the vehicle and vortex thoroughly to create a paste. This helps in wetting the powder and preventing aggregation.

-

Gradually add the remaining vehicle to reach the final desired volume.

-

Vortex vigorously for 2-3 minutes to ensure a homogenous suspension. If the compound is difficult to suspend, brief sonication may be applied.

-

Note: Always prepare the formulation fresh each day before administration unless stability data indicates otherwise. Keep the suspension on a vortex or rotator until just before drawing it into the syringe to ensure homogeneity.

-

-

Administration via Oral Gavage:

-

Gently restrain the mouse.

-

Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.

-

Draw the calculated volume of the this compound formulation into a 1 mL syringe fitted with a gavage needle.

-

Carefully insert the gavage needle into the esophagus and gently deliver the formulation into the stomach.

-

Monitor the animal for any signs of distress during and after the procedure.

-

Administer the vehicle alone to the control group using the same procedure.

-

Protocol 2: Mouse Xenograft Tumor Model and Efficacy Assessment

Objective: To evaluate the anti-tumor activity of this compound in a subcutaneous human cancer xenograft model.

Materials:

-

Immunocompromised mice (e.g., Nude, SCID)

-

Human cancer cell line with known c-Met expression/activation (e.g., Hs746T, EBC-1)

-

Cell culture medium, serum, and supplements

-

Phosphate-buffered saline (PBS), sterile

-

Matrigel (optional, can improve tumor take rate)

-

Syringes (1 mL) and needles (27G)

-

Digital calipers

-

Anesthesia (e.g., isoflurane)

-

This compound formulation and vehicle control

Procedure:

-

Cell Preparation and Implantation:

-

Culture the selected cancer cell line under standard conditions.

-

Harvest cells during the logarithmic growth phase using trypsin. Wash the cells with sterile PBS.

-

Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1-10 x 10⁷ cells/mL.

-

Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

-

-

Tumor Growth and Group Randomization:

-

Monitor the mice for tumor growth. Begin caliper measurements 3-4 days after implantation.

-

Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

-

When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group). Ensure the average tumor volume is similar across all groups.

-

-

Treatment:

-

Begin daily (or as determined by pharmacokinetic studies) administration of this compound or vehicle control as described in Protocol 1.

-

Record the body weight of each mouse at least twice a week as a measure of general toxicity.

-

-

Efficacy Monitoring:

-

Measure tumor volumes with digital calipers 2-3 times per week.

-

Continue treatment for the duration of the study (e.g., 14-21 days) or until tumors in the control group reach a predetermined endpoint size.

-

Plot the mean tumor volume ± SEM for each group over time to visualize treatment effects.

-

-

Endpoint and Tissue Analysis:

-

At the end of the study, euthanize the mice.

-

Excise the tumors, weigh them, and photograph them.

-

Divide the tumor tissue for different analyses:

-

Fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC) to assess biomarkers like Ki-67 (proliferation), CD31 (angiogenesis), and phospho-c-Met.

-

Snap-freeze a portion in liquid nitrogen for Western blot analysis to determine the levels of total and phosphorylated c-Met, Akt, and Erk, confirming target engagement.

-

Collect blood and/or other organs for pharmacokinetic or toxicology analysis as needed.

-

-

By following these generalized protocols and adapting them based on the specific properties of this compound and the research questions at hand, investigators can effectively evaluate its preclinical efficacy and mechanism of action in relevant animal models.

References

- 1. c-MET [stage.abbviescience.com]

- 2. c-MET [abbviescience.com]

- 3. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. c-Met signaling in the development of tumorigenesis and chemoresistance: Potential applications in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preclinical evaluation of a novel c-Met inhibitor in a gastric cancer xenograft model using small animal PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Soluble c-Met receptors inhibit phosphorylation of c-Met and growth of hepatocyte growth factor: c-Met-dependent tumors in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation [mdpi.com]

- 15. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

preparing c-Met-IN-11 stock solutions for cell culture

Preparing c-Met-IN-11 Stock Solutions for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent inhibitor of both c-Met and VEGFR-2 receptor tyrosine kinases, with IC50 values of 41.4 nM and 71.1 nM, respectively[1]. The c-Met signaling pathway plays a crucial role in cellular processes such as proliferation, motility, migration, and invasion[1]. Dysregulation of this pathway is implicated in the development and progression of various cancers, making c-Met a key target for therapeutic intervention. These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions in cell culture applications.

c-Met Signaling Pathway

The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), undergoes dimerization and autophosphorylation of key tyrosine residues in its kinase domain. This activation triggers a cascade of downstream signaling events, primarily through the RAS/MAPK and PI3K/AKT pathways, which are central to cell proliferation and survival.

Caption: The c-Met signaling pathway initiated by HGF binding.

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound. Please note that the molecular weight and solubility are based on typical values for small molecule inhibitors and must be confirmed with the Certificate of Analysis (CoA) provided by the supplier.

| Parameter | Value | Source |

| IC50 (c-Met) | 41.4 nM | [1] |

| IC50 (VEGFR-2) | 71.1 nM | [1] |

| Molecular Weight | ~500 g/mol (Assumed) | Please refer to CoA |

| Solubility in DMSO | ≥ 50 mg/mL (Assumed) | Please refer to CoA |

Experimental Protocols

Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes (1.5 mL)

-

Sterile serological pipettes and pipette tips

-

Vortex mixer

-

Calibrated analytical balance

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics as required for your cell line.

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, assuming a molecular weight of 500 g/mol . Adjust the mass of this compound based on the actual molecular weight provided on the Certificate of Analysis.

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution:

-

Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L * 0.001 L * 500 g/mol * 1000 mg/g = 5 mg

-

-

-

Weighing the compound:

-

Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh 5 mg of this compound powder into the microcentrifuge tube.

-

-

Dissolving the compound:

-

Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.

-

Close the tube tightly and vortex thoroughly for at least 1-2 minutes until the compound is completely dissolved. A clear solution should be obtained.

-

-

Storage of the stock solution:

-

Aliquot the 10 mM stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

-

Caption: Workflow for preparing this compound stock solution.

Protocol for Preparing Working Solutions for Cell Culture

-

Thaw the stock solution:

-

Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

-

-

Prepare intermediate dilutions (if necessary):

-

It is recommended to perform serial dilutions to achieve the final desired concentration.

-

For example, to prepare a 100 µM intermediate solution, dilute the 10 mM stock solution 1:100 in sterile cell culture medium.

-

-

Prepare the final working solution:

-

Further dilute the intermediate solution or the stock solution directly into the final volume of cell culture medium to achieve the desired final concentration for your experiment (e.g., 10 nM, 50 nM, 100 nM, 1 µM).

-

Important: Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.

-

Example Dilution for a Final Concentration of 100 nM in 10 mL of Medium:

-

From a 10 mM stock solution:

-

Volume of stock = (Final Concentration * Final Volume) / Stock Concentration

-

Volume of stock = (100 x 10-9 M * 0.010 L) / (10 x 10-3 M) = 0.1 µL

-

Due to the small volume, a serial dilution is highly recommended.

-

-

Using a 100 µM intermediate dilution:

-

Prepare a 100 µM intermediate by adding 1 µL of 10 mM stock to 99 µL of medium.

-

Volume of intermediate = (100 x 10-9 M * 0.010 L) / (100 x 10-6 M) = 10 µL

-

Add 10 µL of the 100 µM intermediate solution to 10 mL of cell culture medium.

-

Stability and Storage

-

Solid this compound: Store the powder at -20°C.

-

DMSO Stock Solutions: Store in aliquots at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Troubleshooting

| Issue | Possible Cause | Solution |

| Compound precipitates in medium | High final concentration of the compound or insufficient mixing. | Prepare fresh dilutions. Ensure the final DMSO concentration is low. Vortex gently after adding the compound to the medium. |

| High background in vehicle control | DMSO concentration is too high. | Ensure the final DMSO concentration in the culture medium is ≤ 0.5%. |

| Inconsistent results | Repeated freeze-thaw cycles of the stock solution. | Use freshly thawed aliquots for each experiment. |

By following these detailed protocols, researchers can confidently prepare and utilize this compound stock solutions for their cell culture experiments, ensuring reproducibility and accuracy in their investigations of the c-Met signaling pathway.

References

Application Notes and Protocols for Detecting c-Met Phosphorylation Following c-Met-IN-11 Treatment via Western Blot

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Western blotting to detect and quantify the phosphorylation of the c-Met receptor tyrosine kinase in response to treatment with the inhibitor, c-Met-IN-11. This protocol is essential for researchers investigating the efficacy of c-Met inhibitors and their impact on downstream signaling pathways in cancer and other diseases.

Introduction

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates multiple downstream signaling pathways.[1][2] These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades, are crucial for cell proliferation, survival, migration, and invasion. Dysregulation of c-Met signaling through overexpression, gene amplification, or mutation is implicated in the development and progression of numerous cancers.[1] Therefore, inhibitors targeting the c-Met pathway, such as this compound, are of significant interest in cancer therapy.

Western blotting is a fundamental technique to assess the phosphorylation status of c-Met, providing a direct measure of its activation state. By treating cells with a c-Met inhibitor and subsequently performing a Western blot for phosphorylated c-Met (p-c-Met), researchers can determine the inhibitor's effectiveness in blocking receptor activation. It is crucial to also probe for total c-Met to normalize the data and ensure that observed changes in phosphorylation are not due to variations in the total amount of the protein.

c-Met Signaling Pathway

The binding of HGF to the c-Met receptor induces its dimerization and autophosphorylation at key tyrosine residues (Y1234/Y1235) within the kinase domain. This activation creates docking sites for various adaptor proteins, such as GRB2 and GAB1, initiating downstream signaling cascades.

Experimental Workflow

The following diagram outlines the key steps for assessing c-Met phosphorylation after inhibitor treatment.

Detailed Experimental Protocols

Materials and Reagents

-

Cell Line: A cell line with known c-Met expression (e.g., A549, GTL-16).

-

This compound: Prepare a stock solution in DMSO.

-

Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Assay: BCA Protein Assay Kit.

-

SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris).

-

Transfer Buffer: Standard transfer buffer.

-

Membrane: Polyvinylidene difluoride (PVDF) membrane.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-phospho-c-Met (Tyr1234/1235)

-

Mouse anti-total c-Met

-

Mouse anti-GAPDH (loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Cell Culture and Treatment

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Inhibitor Treatment (Dose-Response): The following day, replace the medium with fresh medium containing increasing concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5, 10 µM). A DMSO-only control should be included. Incubate for a predetermined time (e.g., 24 hours).

-

Inhibitor Treatment (Time-Course): Replace the medium with fresh medium containing a fixed concentration of this compound (e.g., 1 µM). Lyse cells at various time points (e.g., 0, 1, 4, 8, 24 hours).

Sample Preparation

-

Cell Lysis:

-

After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.

-

Aspirate the PBS and add 100-150 µL of ice-cold lysis buffer (with freshly added protease and phosphatase inhibitors) to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Lysate Preparation for SDS-PAGE:

-

To an equal amount of protein for each sample (typically 20-30 µg), add 4X Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

Centrifuge briefly before loading onto the gel.

-

Western Blotting

-

SDS-PAGE:

-

Load equal amounts of protein per lane into a precast polyacrylamide gel.

-

Include a pre-stained protein ladder.

-

Run the gel according to the manufacturer's instructions.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-